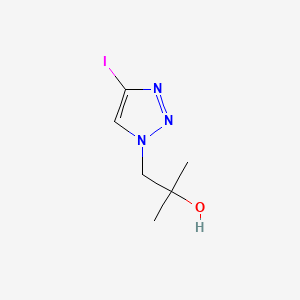![molecular formula C8H12N4 B13677462 1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
1-[(3-Methyl-2-pyridyl)methyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methyl-2-pyridyl)methyl]guanidine is a compound that features a guanidine group attached to a pyridine ring Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes
准备方法
The synthesis of 1-[(3-Methyl-2-pyridyl)methyl]guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: The guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water is another method.
Industrial Production: Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines.
化学反应分析
1-[(3-Methyl-2-pyridyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Reagents such as cyanamides, arylboronic acids, and amines are frequently used in these reactions.
科学研究应用
作用机制
The mechanism of action of 1-[(3-Methyl-2-pyridyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
相似化合物的比较
1-[(3-Methyl-2-pyridyl)methyl]guanidine can be compared with other guanidine derivatives:
1,1,3,3-Tetramethylguanidine: Known for its use as a strong base in organic synthesis.
N,N’-Disubstituted Guanidines: These compounds are used in various catalytic processes and as intermediates in the synthesis of pharmaceuticals.
Imidazolin-2-iminato Ligands: These ligands are powerful ancillary ligands in catalysis and have unique coordination properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in different scientific fields.
属性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC 名称 |
2-[(3-methylpyridin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c1-6-3-2-4-11-7(6)5-12-8(9)10/h2-4H,5H2,1H3,(H4,9,10,12) |
InChI 键 |
XWILKMDQLLOQAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)

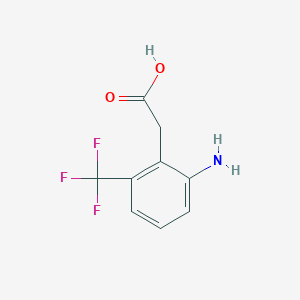

![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
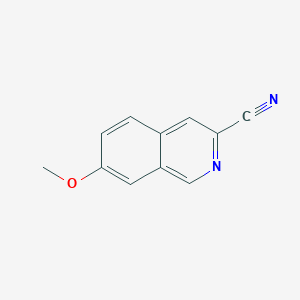
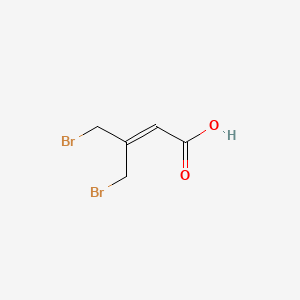
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)

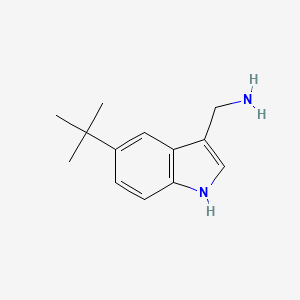
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
